![molecular formula C9H16O2 B1428564 2-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 1256546-76-5](/img/structure/B1428564.png)
2-Oxaspiro[3.5]nonan-7-ylmethanol
Overview
Description
2-Oxaspiro[3.5]nonan-7-ylmethanol (CAS 1256546-76-5) is a bicyclic ether-alcohol with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a spirocyclic system where a tetrahydrofuran ring (2-oxa) is fused to a cyclohexane moiety at the 3.5 position, with a hydroxymethyl group (-CH₂OH) at the 7-position. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1/2
- Topological polar surface area (TPSA): 29.46 Ų
- LogP (XLogP3): ~1.47, indicating moderate lipophilicity .
The compound is commercially available with ≥95–98% purity from suppliers such as Aladdin Scientific and 百灵威集团 (BLD Pharm) . Its primary applications include serving as a building block in pharmaceutical synthesis, particularly in proteolysis-targeting chimeras (PROTACs) and other small-molecule drug candidates .
Biological Activity
2-Oxaspiro[3.5]nonan-7-ylmethanol is a compound characterized by its unique spirocyclic structure, which includes a hydroxymethyl group that enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H16O2, with a molecular weight of 156.22 g/mol. The spirocyclic architecture contributes to its three-dimensional conformation, which is crucial for binding interactions with biological targets. The presence of the hydroxymethyl group allows for hydrogen bonding, enhancing the compound's reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that spirocyclic compounds often exhibit significant antimicrobial activity. The unique structure of this compound allows it to interact with bacterial enzymes or cell membranes, potentially disrupting their function. Studies have shown that similar compounds can inhibit the growth of various bacterial strains through mechanisms such as enzyme inhibition or membrane disruption.
Antifungal Activity
The antifungal properties of spirocyclic compounds have also been documented. The structural features of this compound may allow it to inhibit fungal cell wall synthesis or interfere with metabolic pathways, leading to reduced fungal viability.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to fit into specific binding sites on cancer-related enzymes or receptors can modulate their activity, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and determine the efficacy of this compound in cancer therapy.
The mechanism of action for this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure enables it to occupy specific binding sites, while the hydroxymethyl group facilitates hydrogen bonding, stabilizing these interactions. This can lead to modulation of enzymatic activity or receptor signaling pathways, influencing various biological processes.
Interaction Studies
Molecular docking studies have been employed to assess the binding affinity of this compound with various biological targets. These studies suggest that the compound has a favorable binding profile, indicating potential for therapeutic applications in drug design.
Pharmacokinetic Properties
The pharmacokinetic properties of spirocyclic compounds are generally favorable, with improved absorption and permeability compared to linear structures. This characteristic enhances the bioavailability of this compound, making it a promising candidate for further biological evaluation and potential therapeutic use.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is positioned as a valuable compound in medicinal chemistry:
- Drug Development : Its unique structure makes it suitable for developing new antimicrobial, antifungal, and anticancer agents.
- Synthetic Chemistry : It serves as a building block in synthesizing more complex molecules with potential therapeutic effects.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-Oxaspiro[3.5]nonan-7-ylmethanol with high purity?
- Methodological Answer : The synthesis should prioritize ring-closing strategies, such as cyclization of a γ-lactone precursor or intramolecular etherification. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to promote spirocyclic formation while minimizing side reactions.
- Purification : Employ column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate) to isolate the product. Purity validation via HPLC (≥95% by area) is essential .
- Characterization : Confirm structure using /-NMR, FT-IR (hydroxyl stretch at ~3200–3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are recommended to confirm the identity and purity of this compound?
- Methodological Answer :
- Identity : -NMR to verify the spirocyclic proton environment (e.g., deshielded protons at δ 3.5–4.5 ppm for the oxaspiro ring) and 2D NMR (COSY, HSQC) for connectivity .
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210 nm. Compare retention times against known standards .
- Quantitative Analysis : Karl Fischer titration for water content (<0.5%) and elemental analysis (C, H, O) to validate molecular formula .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., lactone hydrolysis) .
- Light Sensitivity : Expose samples to UV light (254 nm) and track changes in NMR spectra or colorimetric shifts. Use amber vials for long-term storage .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its pharmacokinetic properties in drug design?
- Methodological Answer :
- Conformational Rigidity : The spiro scaffold reduces entropy loss upon binding, enhancing target affinity. Compare with linear analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to evaluate oxidation susceptibility. The oxaspiro ring may resist cytochrome P450-mediated degradation due to steric hindrance .
Q. How can researchers resolve contradictions in reported reactivity of this compound derivatives across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) as per Beilstein Journal guidelines .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactivity trends. Compare with experimental results to identify steric/electronic factors .
Q. What is the impact of substituting the hydroxyl group in this compound with different functional groups on its reactivity?
- Methodological Answer :
- Synthetic Modifications : Replace -OH with -NH₂ (via Mitsunobu reaction) or -COOH (oxidation). Monitor regioselectivity using -NMR .
- Reactivity Assays : Test nucleophilicity in SN2 reactions (e.g., with methyl iodide). Electron-withdrawing groups (e.g., -CN) may reduce reactivity, as seen in 2-oxaspiro[3.5]nonane-7-carbonitrile .
Q. What are the advantages of using spirocyclic frameworks like this compound in medicinal chemistry?
- Methodological Answer :
- Bioavailability Enhancement : The spiro structure improves membrane permeability (logP ~1.5–2.0) compared to planar analogs. Validate via Caco-2 cell monolayer assays .
- Toxicity Profiling : Conduct in vitro cytotoxicity screens (e.g., HepG2 cells) to assess safety margins. Spiro compounds often exhibit lower off-target effects due to restricted conformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of 2-Oxaspiro[3.5]nonan-7-ylmethanol is structurally versatile. Below is a comparative analysis with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical Property Trends
- Polarity : Carboxylic acid derivatives (e.g., C₉H₁₄O₃) exhibit higher polarity due to -COOH, increasing water solubility compared to alcohol derivatives .
- Lipophilicity: The hydroxymethyl group in this compound confers moderate lipophilicity (logP ~1.47), making it suitable for blood-brain barrier penetration in drug design . In contrast, hydroxyl-substituted analogs (e.g., C₈H₁₄O₂) have lower molecular weights but similar logP values .
- Thermal Stability: Spirocyclic ethers generally exhibit higher boiling points than non-cyclic analogs. For example, 2-Oxaspiro[3.5]nonan-7-ol has a boiling point of 233.9°C, attributable to intramolecular hydrogen bonding .
Key Research Findings and Challenges
- Isomerism Effects: Structural isomers like (7-Oxaspiro[3.5]nonan-2-yl)methanol exhibit distinct reactivity in ring-opening reactions compared to the 2-oxa isomer, impacting their utility in polymer chemistry .
- Purity and Storage : Most spirocyclic alcohols require room-temperature storage to prevent degradation, whereas carboxylic acid derivatives may need refrigeration .
- Toxicity Data Gaps: Limited safety data exist for azaspiro derivatives, necessitating further toxicological studies for pharmaceutical applications .
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXZJRYFNGVOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303027 | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256546-76-5 | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256546-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[3.5]nonane-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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